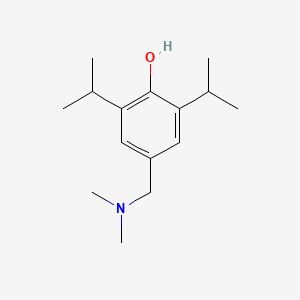

4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Descripción general

Descripción

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is an organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a phenol ring substituted with two isopropyl groups. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable substance in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol typically involves the reaction of 2,6-diisopropylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium hydroxide. The process involves the formation of a Mannich base, where the dimethylamino group is introduced to the phenol ring through a Mannich reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, with careful control of temperature, pressure, and reactant concentrations. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-((Dimethylamino)methyl)-2,6-diisopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized phenol derivatives, reduced amines or alcohols, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anesthetic Agent

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is primarily investigated for its anesthetic properties. It acts as a rapid-acting intravenous anesthetic, providing a smooth induction and maintenance of anesthesia. Research indicates that it can produce rapid recovery times compared to traditional anesthetics due to its favorable pharmacokinetic profile.

- Case Study : A study demonstrated that the compound effectively induces anesthesia in animal models with minimal side effects, highlighting its potential for clinical use in surgeries requiring quick recovery times .

Antioxidant Properties

The compound has exhibited significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Its mechanism involves scavenging free radicals, thereby reducing cellular damage.

- Research Findings : In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS) effectively. This property is particularly beneficial in protecting neuronal cells from oxidative damage during ischemic events .

Drug Delivery Systems

Recent investigations have focused on the use of this compound in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable candidate for formulation development.

- Innovative Applications : The compound can be conjugated with peptides or other active pharmaceutical ingredients to create controlled-release formulations. This approach aims to improve therapeutic efficacy while minimizing side effects .

Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The phenol group can undergo oxidation-reduction reactions, influencing cellular redox states. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.

4-Dimethylaminophenol: Known for its use in the synthesis of dyes and pigments.

2,6-Diisopropylphenol (Propofol): A widely used anesthetic agent.

Uniqueness

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is unique due to its combination of a dimethylamino group and a phenol ring with isopropyl substitutions. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its significance compared to similar compounds.

Actividad Biológica

4-((Dimethylamino)methyl)-2,6-diisopropylphenol, often referred to as 4-DAMP, is a synthetic organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of 4-DAMP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-DAMP is characterized by the presence of a dimethylamino group and a diisopropylphenol moiety. Its chemical formula is , with a molecular weight of approximately 219.34 g/mol. The compound is synthesized through methods such as the Mannich reaction and reductive amination, which allow for the introduction of the dimethylamino group onto the phenolic structure.

The biological activity of 4-DAMP is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

- GABA Receptors : Similar to propofol (2,6-diisopropylphenol), 4-DAMP may exhibit activity at GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. Studies suggest that compounds with similar structures can potentiate GABA-induced currents, although specific data for 4-DAMP remains limited .

- Antioxidant Activity : Compounds related to 2,6-diisopropylphenol have been shown to possess antioxidant properties by scavenging free radicals. This mechanism may also apply to 4-DAMP, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Pharmacological Effects

While detailed pharmacological studies on 4-DAMP are scarce, insights can be drawn from related compounds:

- Sedative and Anesthetic Properties : Analogous compounds like propofol are well-known for their sedative effects. Research indicates that modifications in the phenolic structure can alter these properties significantly. For instance, para-substituted derivatives may exhibit anticonvulsant effects without sedative properties .

- Potential Anticonvulsant Effects : Some studies suggest that derivatives of diisopropylphenol could reduce seizure activity in animal models. This effect is hypothesized to stem from enhanced GABAergic transmission or direct modulation of neuronal excitability .

Case Studies and Research Findings

- Antioxidant Studies : Research utilizing electron spin resonance spectroscopy has demonstrated that phenolic compounds similar to 4-DAMP can effectively scavenge free radicals. In vitro studies have shown that such compounds can reduce oxidative damage in neuronal cells .

- GABAergic Activity : A study comparing various analogues of propofol revealed that structural modifications could lead to significant differences in their efficacy at GABA receptors. While specific data on 4-DAMP's efficacy is lacking, it is anticipated that similar trends would apply .

- Behavioral Studies : In rodent models, compounds structurally related to 4-DAMP were evaluated for their effects on behavior and neuronal activity. Results indicated potential anticonvulsant effects without sedation, suggesting a therapeutic window for managing seizures without compromising alertness .

Comparative Analysis

The following table summarizes key properties and biological activities of 4-DAMP compared to closely related compounds:

| Compound | GABA Activity | Antioxidant Activity | Sedative Effects | Anticonvulsant Effects |

|---|---|---|---|---|

| 4-DAMP | Unknown | Potential | Unknown | Possible |

| Propofol (2,6-diisopropylphenol) | High | Yes | Yes | Yes |

| 4-Iodo-2,6-diisopropylphenol | Moderate | Yes | No | Yes |

Propiedades

IUPAC Name |

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYFSRVIHDNQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197701 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4918-95-0 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4918-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.